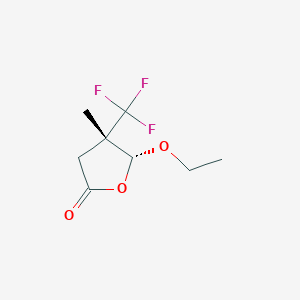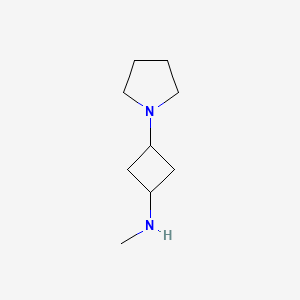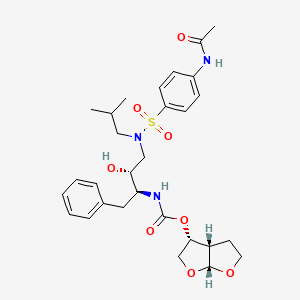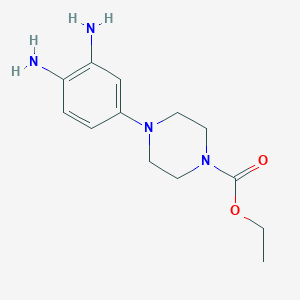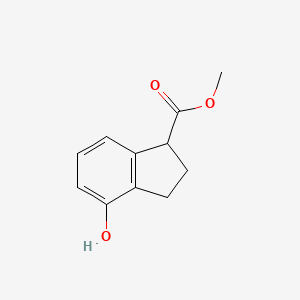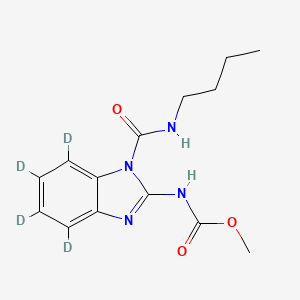
Benomyl-d4 (benzimidazole-4,5,6,7-d4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is an isotopically labeled compound with the molecular formula C14H18N4O3. It is a derivative of benomyl, a well-known fungicide, and is used primarily in scientific research due to its stable isotope labeling. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the benzimidazole ring, making it useful for various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benomyl-d4 (benzimidazole-4,5,6,7-d4) typically involves the incorporation of deuterium into the benzimidazole ring. One common method is the deuteration of benzimidazole using deuterated reagents under specific reaction conditions. The process may involve the use of deuterated solvents and catalysts to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of Benomyl-d4 (benzimidazole-4,5,6,7-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required isotopic purity standards. The production is carried out under controlled conditions to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of benzimidazole derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of benzimidazole-based drugs.
Industry: Applied in the development and testing of new fungicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It exerts its effects by interfering with the microtubule formation in fungal cells, leading to the inhibition of cell division and growth. The molecular targets include tubulin proteins, which are essential for the formation of microtubules. The deuterium labeling allows for detailed studies of these interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Benomyl: The parent compound, widely used as a fungicide.
Carbendazim: Another benzimidazole derivative with similar antifungal properties.
Thiophanate-methyl: A related compound that also acts as a fungicide.
Uniqueness
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C14H18N4O3 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
methyl N-[1-(butylcarbamoyl)-4,5,6,7-tetradeuteriobenzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C14H18N4O3/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20)/i5D,6D,7D,8D |
InChI Key |
RIOXQFHNBCKOKP-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(N2C(=O)NCCCC)NC(=O)OC)[2H])[2H] |
Canonical SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


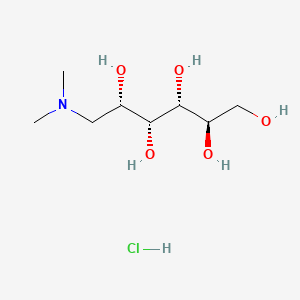
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)



